Welcome to the BenchChem Online Store!
molecular formula C3H8S2 B8562081 1,1-Propanedithiol CAS No. 88497-17-0

1,1-Propanedithiol

Cat. No. B8562081
M. Wt: 108.23 g/mol
InChI Key: NCNISYUOWMIOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05565449

Procedure details

To a magnetically stirred solution of 4-iodophenol (15 grams, 0.068 mol) in 100 mL THF was sequentially added triphenylphosphine (19.67 grams, 0.075 mol), diethyl azodicarboxylate (13.06 grams, 0.073 mol), and 2-azidoethanol (5.93 grams, 0.068 mol). The mixture was stirred overnight, concentrated in vacuo, diluted with 90 mL ethyl acetate and diluted with hexane (400 mL), and the resulting solids filtered away. The filtrate was concentrated in vacuo, diluted with diethyl ether, and extracted with 1N NaOH and water. Pentane was added to induce precipitation of a white solid that was again filtered away. The filtrate was concentrated in vacuo, and dissolved in methanol (60 mL). Triethylamine (27 grams, 0.267 mol) and propanedithiol (23 grams, 0.215 mol) were added and the mixture stirred at room temperature overnight. The solution was diluted with 100 mL water and partitioned between methylene chloride and 1N NaOH. The organic layer was extracted with 2×200 mL 1N HCl and the aqueous layer washed with 100 mL methylene chloride, made basic with 2N NaOH and extracted 3×75 mL methylene chloride. The combined organics were dried over sodium carbonate, filtered and concentrated in vacuo to yield 12.97 grams of 2-(4-iodophenoxy)ethyl amine (72%). 1NMR (CDCl3, dTMS) 7.56 (2H, d, 3JHH =9 Hz, Ar-H), 6.63 (2H, d, 3JHH =9 Hz, Ar-H), 4.03 (2H, t, 3JHH =5 Hz, CH2N3), 3.57 (2H, t, 3JHH =5 Hz, OCH2). 13C NMR (CDCl3) 158.0, 138.2, 116.9, 83.4, 66.9, 49.9. IR (NaCl, cm-1) 2930, 2107 (s), 1589, 1483, 1284, 1237, 1058, 819.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.67 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
13.06 g
Type
reactant
Reaction Step Three
Quantity
5.93 g
Type
reactant
Reaction Step Four
Quantity
27 g
Type
reactant
Reaction Step Five
Quantity
23 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.[N:40]([CH2:43][CH2:44]O)=[N+]=[N-].C(N(CC)CC)C.C(S)(S)CC>C1COCC1.O>[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:44][CH2:43][NH2:40])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Step Two
Name
Quantity
19.67 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
diethyl azodicarboxylate
Quantity
13.06 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Four
Name
Quantity
5.93 g
Type
reactant
Smiles
N(=[N+]=[N-])CCO
Step Five
Name
Quantity
27 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
23 g
Type
reactant
Smiles
C(CC)(S)S
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with 90 mL ethyl acetate
ADDITION
Type
ADDITION
Details
diluted with hexane (400 mL)
FILTRATION
Type
FILTRATION
Details
the resulting solids filtered away
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N NaOH and water
ADDITION
Type
ADDITION
Details
Pentane was added
CUSTOM
Type
CUSTOM
Details
precipitation of a white solid
FILTRATION
Type
FILTRATION
Details
that was again filtered away
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (60 mL)
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 2×200 mL 1N HCl
WASH
Type
WASH
Details
the aqueous layer washed with 100 mL methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted 3×75 mL methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CC=C(OCCN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.97 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.